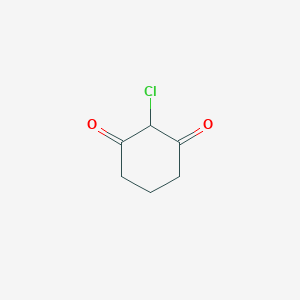

2-Chlorocyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDBNSUHNOIEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307507 | |

| Record name | 2-Chloro-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-23-0 | |

| Record name | 2-Chloro-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance and Research Rationale for Halogenated Cyclohexanediones

Halogenated cyclohexanediones, including the 2-chloro derivative, are highly valued in organic synthesis due to the presence of multiple reactive sites. The combination of two ketone functionalities and a halogen atom on a cyclohexane (B81311) ring creates a unique electronic environment, making these compounds versatile precursors for a variety of chemical transformations.

The primary research rationale for investigating these compounds lies in their utility as building blocks for more complex, often biologically active, molecules. The ketone groups can participate in a range of reactions, including condensations, alkylations, and cycloadditions. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution and cross-coupling reactions. This dual reactivity allows for the construction of diverse molecular scaffolds. For instance, 2-chlorocyclohexane-1,3-dione is a key starting material in the synthesis of various heterocyclic compounds, such as pyrones and thiazoles, which are core structures in numerous natural products and bioactive molecules. researchgate.netbohrium.comresearchgate.net Research has demonstrated its application in N-heterocyclic carbene (NHC)-catalyzed annulation reactions to efficiently produce trisubstituted α-pyrones. researchgate.netbohrium.com Furthermore, these halogenated diones are instrumental in creating multi-substituted phenols and other aromatic systems through aromatization strategies. researchgate.net

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-chloro-3-hydroxy-2-cyclohexen-1-one sigmaaldrich.com |

| CAS Number | 932-23-0 sigmaaldrich.com |

| Molecular Formula | C₆H₇ClO₂ uni.lu |

| Molecular Weight | 146.57 g/mol nih.gov |

| Melting Point | 207-208 °C sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| InChI Key | ZJDBNSUHNOIEBS-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

Historical Trajectory of Dione Chemistry and Chlorinated Analogs Research

The study of diones has a rich history, with early research laying the groundwork for the development of more complex analogs. A notable milestone in dione (B5365651) chemistry was the synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione, famously known as Meldrum's acid, by Andrew Norman Meldrum in the early 20th century. chemicalbook.com Although its correct structure was not fully elucidated until 1948, its unique acidity and synthetic versatility sparked broad interest that has persisted into the 21st century. chemicalbook.com

Research into chlorinated derivatives of diones and related compounds gained traction as chemists sought to expand the synthetic utility of these scaffolds. Early studies included the investigation of chlorination on various cyclic diones, such as 1,3-cyclohexanedione (B196179) and 1,3-indandione, often in the context of water disinfection and the formation of chlorinated by-products. nih.gov The synthesis of compounds like 2-chlorocyclopentane-1,3-dione (B81528) and other halogenated 1,3-cyclohexanediones marked a significant advancement, providing researchers with new intermediates for organic synthesis. researchgate.netsigmaaldrich.com These developments paved the way for the exploration of their reactivity, particularly in forming new carbon-carbon and carbon-heteroatom bonds, which is a central theme in modern organic chemistry.

Current Research Landscape, Challenges, and Emerging Opportunities

Direct Chlorination Strategies

The most straightforward approach to synthesizing this compound involves the direct chlorination of cyclohexane-1,3-dione. This can be achieved through either electrophilic or radical pathways, with the regioselectivity of the reaction being a key consideration.

Electrophilic Chlorination Mechanisms and Regioselectivity

Electrophilic chlorination of cyclohexane-1,3-dione offers a common route to the desired product. The reaction typically employs an electrophilic chlorine source, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The mechanism hinges on the enol or enolate form of the diketone, which acts as a nucleophile.

The regioselectivity of this reaction is influenced by the electronic properties of the starting material. The two carbonyl groups withdraw electron density, acidifying the protons at the C2 and C4 positions. The resulting enolate can then attack the electrophilic chlorine source. The presence of substituents on the cyclohexane (B81311) ring can further direct the chlorination. For example, in 5,5-dimethyl-cyclohexane-1,3-dione, the methyl groups provide steric hindrance, favoring electrophilic attack at the C4 position. The choice of solvent and the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), can also play a role in controlling the regioselectivity.

Radical Chlorination Pathways and Control

Radical chlorination provides an alternative, albeit often less selective, method for the synthesis of chlorinated cyclohexanones. This process is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). vaia.com These radicals can then abstract a hydrogen atom from the cyclohexane ring, generating a cyclohexyl radical. pearson.com This radical then reacts with another chlorine molecule to form the chlorinated product and another chlorine radical, propagating the chain reaction. pearson.com

Controlling the regioselectivity in radical chlorination is challenging due to the high reactivity and low selectivity of chlorine radicals. vaia.comyoutube.com Radical substitution can occur at various positions on the cyclohexane ring, leading to a mixture of isomers. vaia.com Factors such as the concentration of chlorine and the reaction temperature can influence the product distribution. sci-hub.se In some cases, the use of specific solvents can exert some control over the reaction pathway. sci-hub.se

Indirect Synthetic Routes via Precursors

Indirect methods for the synthesis of this compound involve the use of precursors that are subsequently transformed into the target molecule. These routes can offer greater control over the final structure and may be necessary when direct chlorination is not feasible or yields undesirable byproducts.

Ring-Closing Reactions Involving Chlorine

Ring-closing reactions represent a powerful strategy for constructing the cyclohexane-1,3-dione core with the chlorine atom already incorporated or introduced during the cyclization process. For instance, a Dieckmann condensation of a suitably substituted adipic acid derivative containing a chlorine atom can lead to the formation of the cyclic β-keto ester, which can then be converted to the desired chlorodione. dokumen.pub Another approach involves the intramolecular cyclization of a precursor that already contains the necessary carbon framework and the chlorine substituent.

Functional Group Interconversions Leading to Chlorodiones

Functional group interconversions provide a versatile means of accessing this compound from other cyclic compounds. ub.eduvanderbilt.edufiveable.me This can involve the transformation of other functional groups on the cyclohexane ring into the required ketone and chloro functionalities. For example, a cyclohexanol (B46403) derivative could be oxidized to the corresponding ketone, followed by chlorination. Alternatively, a different halogen, such as bromine, could be displaced by a chloride ion in a Finkelstein-type reaction. vanderbilt.edu The Japp-Klingemann reaction offers another pathway, where this compound can be cleaved to form 6-arylhydrazono-6-chloro-5-oxohexanoic acids. clockss.org

Catalytic Approaches in Synthesis

Catalysis plays an increasingly important role in the synthesis of this compound and its derivatives, offering milder reaction conditions and improved selectivity. N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts in various transformations. For instance, an NHC-catalyzed [3+3] annulation reaction between an α-bromo enal and this compound has been developed for the efficient synthesis of α-pyrones. researchgate.netbohrium.comresearchgate.net This reaction highlights the utility of this compound as a key building block in catalytic processes.

Furthermore, transition metal catalysis is also employed. For example, copper(I)-catalyzed domino reactions of 2-halobenzyl bromides with 1,3-cyclohexanediones can be used to synthesize tetrahydroxanthenones, where the dione is a crucial reactant. acs.org

Below is a table summarizing some of the synthetic approaches discussed:

| Synthetic Approach | Reagents and Conditions | Key Features | Reference(s) |

| Electrophilic Chlorination | Cyclohexane-1,3-dione, SO₂Cl₂ or NCS, optionally with a Lewis acid catalyst (e.g., FeCl₃) in a solvent like dichloromethane. | Direct and common method. Regioselectivity can be influenced by substituents and reaction conditions. | |

| Radical Chlorination | Cyclohexane, Cl₂, UV light. | Less selective, often leads to a mixture of isomers. | vaia.comsci-hub.se |

| Ring-Closing Reactions | Suitably substituted adipic acid derivatives (Dieckmann condensation). | Builds the ring with the chloro-substituent incorporated. | dokumen.pub |

| Functional Group Interconversion | Starting from other functionalized cyclohexanes, involving oxidation, halogen exchange, etc. | Versatile approach for accessing the target from various precursors. | ub.eduvanderbilt.educlockss.org |

| NHC-Catalyzed Annulation | α-bromo enal, this compound, NHC catalyst. | Utilizes the dione as a building block for more complex heterocycles. | researchgate.netbohrium.comresearchgate.net |

| Copper-Catalyzed Domino Reaction | 2-halobenzyl bromides, 1,3-cyclohexanediones, Cu(I) catalyst. | Demonstrates the application of the dione in transition-metal-catalyzed syntheses. | acs.org |

Organocatalytic Chlorination

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool for the asymmetric synthesis of chiral molecules. nih.govscienceopen.comthieme.de In the context of this compound, organocatalysis offers a metal-free approach to introduce the chlorine atom enantioselectively.

Chiral amines and their derivatives, such as those derived from cinchona alkaloids or 2-aminobenzimidazoles, have been successfully employed as organocatalysts. mdpi.comua.es These catalysts operate through a bifunctional mechanism. mdpi.com They act as a Brønsted base to deprotonate the 1,3-dicarbonyl compound, generating a chiral enolate. mdpi.com Simultaneously, the catalyst can activate the electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dienone, through hydrogen bonding interactions. mdpi.com This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective transfer of the chlorine atom to the dicarbonyl substrate. mdpi.com

The proposed mechanism often involves the formation of a ternary complex between the catalyst, the dicarbonyl substrate, and the chlorinating agent. mdpi.com An alternative pathway, involving the initial N-chlorination of the catalyst followed by an internal chlorine transfer, has been largely ruled out based on mass spectrometry studies. mdpi.com Research has shown that the choice of catalyst, chlorine source, solvent, and temperature can significantly influence both the yield and the enantiomeric excess of the resulting this compound. mdpi.com For instance, using specific 2-aminobenzimidazole-derived catalysts in toluene (B28343) at low temperatures has yielded the chlorinated product with moderate enantioselectivities. mdpi.comresearchgate.net

| Catalyst Type | Chlorine Source | Key Features |

| Cinchona Alkaloid Derivatives | N-Chlorosuccinimide (NCS) | Early examples of organocatalytic chlorination, providing good yields and high optical purity for related β-keto esters. ua.es |

| 2-Aminobenzimidazole Derivatives | NCS, 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dienone | Act as bifunctional catalysts, activating both the dicarbonyl and the chlorinating agent. mdpi.com |

| Imidazolidinones | Quinone-based chlorinating agents | Demonstrated high enantioselectivity in the α-chlorination of aldehydes. princeton.edu |

Metal-Catalyzed Transformations

Metal-catalyzed reactions provide a powerful alternative for the synthesis and further functionalization of this compound and related compounds. Palladium and copper catalysts are particularly prominent in this area.

Palladium catalysis has been extensively used for C-H activation and cross-coupling reactions. researchgate.netnih.govsioc-journal.cnnih.gov While direct palladium-catalyzed chlorination of cyclohexane-1,3-dione is not extensively documented, related transformations highlight the potential of this approach. For instance, palladium catalysts have been used for the ortho-halogenation of arylnitriles, where a directing group is used to achieve high regioselectivity. researchgate.net Furthermore, palladium-catalyzed remote C(sp³)–H chlorination of alkenes has been achieved, showcasing the ability of palladium to facilitate chlorination at positions distal to a functional group. nih.govnih.gov

Copper-catalyzed reactions are also relevant, particularly in the context of cycloaddition reactions. rsc.org For example, N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reactions between α-bromoenals and this compound have been developed to synthesize α-pyrones, which are important structural motifs in natural products. bohrium.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net In these reactions, the this compound acts as a key building block.

| Metal Catalyst | Reaction Type | Application |

| Palladium | C-H Activation/Cross-Coupling | Synthesis of complex molecules from halogenated precursors. researchgate.netacs.org |

| Copper | Cycloaddition | Synthesis of oxazoles and other heterocycles. rsc.org |

| Rhodium | Cycloaddition | Catalyzes reactions between silylacetylenes and ketenes. researchgate.net |

Stereochemical Control in Synthesis

The synthesis of a specific stereoisomer of a chiral molecule is a critical aspect of modern organic chemistry. For this compound, which possesses a stereocenter at the C2 position, controlling the stereochemistry during its synthesis is of paramount importance for its application in the synthesis of enantiomerically pure target molecules.

Enantioselective synthesis of this compound is primarily achieved through organocatalytic methods as discussed in section 2.3.1. The use of chiral organocatalysts allows for the creation of a chiral environment that favors the formation of one enantiomer over the other. mdpi.comua.es The degree of enantioselectivity is often expressed as enantiomeric excess (ee).

Diastereoselective reactions involving this compound are also crucial when this compound is used as a building block in the synthesis of molecules with multiple stereocenters. For example, in the NHC-catalyzed [3+3] annulation with α-bromoenals, the relative stereochemistry of the newly formed stereocenters in the resulting α-pyrone is controlled by the reaction conditions and the nature of the catalyst and substrates. bohrium.comresearchgate.netresearchgate.net

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. worldchlorine.org In the context of the synthesis of this compound, this translates to the use of environmentally benign reagents, solvents, and catalysts, as well as developing energy-efficient processes.

One of the key aspects of greening the synthesis of this compound is the choice of the chlorinating agent. Traditional methods might use elemental chlorine, which is highly toxic. chlorine.org Modern approaches favor the use of solid, less hazardous N-halo-succinimides like NCS. mdpi.com

The use of organocatalysts is inherently a green approach as it avoids the use of often toxic and expensive heavy metals. nih.govthieme.de Furthermore, research is ongoing to develop organocatalytic systems that can operate in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions. The use of deep eutectic solvents has been explored for the α-amination of 1,3-dicarbonyl compounds, offering a more environmentally friendly reaction medium. researchgate.net

The development of catalytic systems with high turnover numbers and the ability to be recycled and reused are also key goals in sustainable synthesis. While not specifically detailed for this compound synthesis, these are general aims in the field of catalysis that are actively being pursued.

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Chemicals | Replacing elemental chlorine with N-chlorosuccinimide (NCS). mdpi.comchlorine.org |

| Catalysis | Employing organocatalysts to avoid heavy metals. nih.govthieme.de |

| Safer Solvents | Exploring reactions in water or deep eutectic solvents. researchgate.net |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Enolization and Tautomeric Equilibrium Studies

This compound exists in a dynamic equilibrium between its keto and enol tautomers. The presence of the electron-withdrawing chlorine atom at the C-2 position, flanked by two carbonyl groups, significantly influences this equilibrium. Generally, for 1,3-dicarbonyl compounds, the enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. libretexts.orglibretexts.org For instance, 2,4-pentanedione exists predominantly in its enol form (around 85%) under normal conditions due to these stabilizing factors. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions at C-2 and Ring Carbons

The reactivity of this compound is characterized by its susceptibility to nucleophilic attack at multiple sites. The chlorine atom at the C-2 position serves as a leaving group in nucleophilic substitution reactions.

Carbon-Centered Nucleophile Additions

The electrophilic nature of the C-2 position, enhanced by the adjacent carbonyl groups, makes it a prime target for carbon-centered nucleophiles. While specific examples involving this compound with common carbon nucleophiles like Grignard reagents or organolithium compounds were not detailed in the search results, the general principles of nucleophilic substitution on α-halo ketones suggest that such reactions are feasible.

A notable reaction is the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation between α-bromo enals and this compound. researchgate.netresearchgate.netbohrium.com In this transformation, the enolate of the dione, a soft nucleophile, attacks the electrophilic γ-position of the α,β-unsaturated acylazolium intermediate generated from the bromoenal and the NHC catalyst. This leads to the formation of α-pyrones, which are important structural motifs in many natural products. researchgate.netbohrium.comresearchgate.net

Heteroatom Nucleophile Reactivity

Reactions with heteroatom nucleophiles are also a key feature of the chemistry of this compound. The chlorine at C-2 can be displaced by various nitrogen, oxygen, and sulfur-containing nucleophiles.

Although direct experimental details for this compound are sparse in the provided results, the reactivity of the analogous 2-bromocyclohexane-1,3-dione (B42612) provides valuable insight. For instance, 2-bromocyclohexane-1,3-dione reacts with ethyl 2-pyridylacetate (B8455688) to form heterocyclic compounds, demonstrating the susceptibility of the C-2 position to nucleophilic attack by a nitrogen-containing species.

Electrophilic Reactivity and Addition/Substitution Processes

The enol and enolate forms of this compound are key to its nucleophilic character, allowing it to react with various electrophiles. The electron-rich double bond of the enol can attack electrophilic species, leading to substitution at the C-2 position (after tautomerization) or at the oxygen of the enol.

An important example of its nucleophilic reactivity is its participation in Michael additions. In the NHC-catalyzed annulation mentioned earlier, the enolate of this compound acts as a Michael donor to the α,β-unsaturated acylazolium intermediate. researchgate.netbohrium.com

Reductive Transformations and Product Distribution Analysis

The reduction of this compound can lead to a variety of products depending on the reducing agent and reaction conditions. The carbonyl groups and the carbon-chlorine bond are all susceptible to reduction.

While specific reduction studies on this compound were not found, the reduction of similar α-haloketones is well-documented. For example, the reduction of 2,3-dibromocyclopent-2-enone with sodium borohydride (B1222165) in the presence of cerium(III) chloride yields the corresponding alcohol. thieme-connect.de It is plausible that similar conditions would reduce one or both carbonyl groups of this compound to hydroxyl groups. The carbon-chlorine bond could also be reduced, leading to cyclohexane-1,3-dione.

Oxidative Reactions and By-Product Formation

The oxidation of this compound can result in ring-opening or other transformations. The presence of the chlorine atom and the dicarbonyl functionality can influence the course of these reactions.

Studies on the chlorination of related 1,3-diones provide some clues. For example, the chlorination of resorcinol (B1680541) can lead to ring contraction, forming a cyclopentenedione (B8730137) derivative. nih.gov While not a direct oxidation of the starting dione, this illustrates the complex rearrangements that can occur under oxidative conditions. It is conceivable that strong oxidizing agents could cleave the cyclohexene (B86901) ring of this compound, potentially forming dicarboxylic acids or other degradation products.

Rearrangement Reactions and Ring Contractions/Expansions

The most significant rearrangement reaction of this compound, and α-halo ketones in general, is the Favorskii rearrangement. This reaction typically occurs in the presence of a base and leads to a notable ring contraction.

Favorskii Rearrangement (Ring Contraction):

For cyclic α-halo ketones like this compound, the Favorskii rearrangement is a principal pathway for forming a five-membered ring system from the original six-membered ring. d-nb.info The reaction is initiated by a base (e.g., hydroxide (B78521), alkoxide, or an amine) which abstracts an acidic proton from the carbon on the side of the ketone away from the chlorine atom (the α'-position). d-nb.inforesearchgate.net

The mechanism proceeds through the following key steps:

Enolate Formation: A base removes a proton from the C-6 position, forming an enolate.

Cyclopropanone (B1606653) Intermediate: The enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom (C-2), displacing the chloride ion and forming a bicyclic cyclopropanone intermediate. d-nb.inforesearchgate.net

Nucleophilic Attack: A nucleophile, such as a hydroxide or alkoxide ion from the basic medium, attacks the carbonyl carbon of the strained cyclopropanone ring. d-nb.info

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the bond between the original carbonyl carbons. This opening occurs in a way that forms the more stable carbanion.

Protonation: The carbanion is subsequently protonated by the solvent (e.g., water or alcohol) to yield the final product, which is a cyclopentane (B165970) carboxylic acid derivative (acid, ester, or amide depending on the nucleophile used). d-nb.inforesearchgate.net

Computational studies on the analogous α-chlorocyclohexanone support the cyclopropanone mechanism as being more favorable than alternative pathways like the semibenzilic acid mechanism. researchgate.net These studies propose that the chloride ion released during the formation of the cyclopropanone can itself act as a nucleophile, leading to a cyclopentanecarbonyl chloride intermediate. researchgate.net

While ring contraction is a well-documented fate for this compound under basic conditions, specific examples of ring expansion from this compound are not prominently featured in the literature. Ring expansions for β-dicarbonyl compounds are more commonly observed under photochemical conditions, as discussed in the following section.

| Substrate Type | Base/Nucleophile | Typical Product | Key Transformation |

|---|---|---|---|

| Cyclic α-halo ketone (e.g., this compound) | Hydroxide (e.g., NaOH) | Cycloalkanecarboxylic acid | Ring Contraction |

| Cyclic α-halo ketone | Alkoxide (e.g., NaOMe) | Cycloalkanecarboxylic acid ester | Ring Contraction |

| Cyclic α-halo ketone | Amine (e.g., RNH₂) | Cycloalkanecarboxylic acid amide | Ring Contraction |

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is governed by the principles of carbonyl and β-dicarbonyl photochemistry. The presence of two carbonyl groups introduces complex excited state dynamics, primarily influenced by the keto-enol tautomerism inherent to β-dicarbonyl compounds.

Keto-Enol Tautomerism and Excited States: Like other β-dicarbonyls, this compound exists as an equilibrium mixture of its diketo and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. researchgate.net The photochemical reactivity is highly dependent on which tautomer is excited. The keto and enol forms have different triplet excited state energies, which allows for selective excitation. researchgate.netmanchester.ac.uk For many β-dicarbonyls, the triplet energy of the enol tautomer is significantly lower than that of the keto form. manchester.ac.uk This enables a process called dynamic kinetic sensitization, where a photosensitizer with a triplet energy between that of the enol and the keto tautomers can selectively excite the substoichiometric enol form. researchgate.netmanchester.ac.uk

De Mayo Reaction (Ring Expansion): A characteristic photochemical reaction of β-dicarbonyl compounds is the De Mayo reaction, which can be utilized for two-carbon ring expansions. manchester.ac.uk This reaction involves a photocycloaddition followed by a thermal retro-aldol reaction. For this compound, the process would likely involve:

Excitation: The enol tautomer is promoted to its triplet excited state via photosensitization.

[2+2] Cycloaddition: The excited enol reacts with an alkene (olefin) to form a strained cyclobutanol (B46151) intermediate.

Retro-Aldol Ring Opening: This intermediate then undergoes a thermodynamically favorable retro-aldol reaction, leading to the cleavage of the cyclobutane (B1203170) ring and the formation of a larger, eight-membered ring system (a 1,5-dicarbonyl compound). manchester.ac.uk

This photochemical pathway provides a synthetic route to medium-sized rings, which are often challenging to construct via traditional methods. researchgate.netmanchester.ac.uk

Other Potential Photoreactions:

β-Cleavage: Excited carbonyl compounds can undergo β-cleavage, where a bond beta to the carbonyl group is broken. youtube.com For this compound, photoexcitation could promote cleavage of the C1-C6 or C3-C4 bonds, leading to diradical intermediates and subsequent fragmentation or rearrangement products.

Photo-Favorskii Reaction: A photochemical variant of the Favorskii rearrangement also exists, which could potentially lead to ring contraction upon irradiation, though this is less commonly cited for β-diones compared to the De Mayo reaction.

Thermal Degradation Pathways and Stability Studies

The thermal stability of this compound is a critical parameter for its handling, storage, and application in high-temperature reactions. While detailed studies specifically on this compound are limited, its degradation pathways can be inferred from research on related cyclic β-diones.

A safety data sheet for this compound notes that thermal decomposition can produce irritating gases and vapors, which is typical for chlorinated organic compounds. fluorochem.co.uk Studies on the related, unsubstituted cyclopentane-1,3-dione indicate it is stable up to a decomposition point of 150 °C. acs.org

The thermal decomposition mechanism for β-diketones often begins with the enol tautomer. nih.gov For this compound, the probable initial steps are:

Enolization: The compound exists in equilibrium with its more stable enol form, 2-chloro-3-hydroxy-cyclohex-2-en-1-one.

Bond Cleavage: At elevated temperatures, the weakest bonds in the molecule will cleave. The presence of substituents significantly influences the decomposition pathway. In fluorinated β-diketones, for instance, the C-CF₃ bond is the first to break. nih.gov For this compound, thermal stress could lead to the elimination of HCl, a common thermal reaction for chloroalkanes, which would generate an unsaturated triketone intermediate. Alternatively, cleavage of the ring C-C bonds or C-Cl bond could occur.

The final decomposition products are likely to be a complex mixture resulting from fragmentation, and in the presence of oxygen, oxidation. These can include carbon oxides (CO, CO₂), hydrogen chloride (HCl), and smaller organic fragments.

| Compound | Reported Stability/Decomposition Data | Reference |

|---|---|---|

| This compound | Thermal decomposition can lead to release of irritating gases and vapours. | fluorochem.co.uk |

| Cyclopentane-1,3-dione | Stable up to its decomposition point of 150 °C. | acs.org |

| Various β-diketonates (on ZnO) | Initial O-H dissociation of enol form; further decomposition depends on substituents, starting around 127 °C (400 K) for fluorinated versions. | nih.gov |

Derivatization Strategies and Analogue Development

Functionalization at the C-2 Chloro Position

The chlorine atom at the C-2 position is a key site for functionalization due to its nature as an effective leaving group. This characteristic facilitates a variety of nucleophilic substitution and cross-coupling reactions. The reactivity at this position allows for the introduction of diverse functional groups, leading to the synthesis of novel derivatives. Research has shown that this position is crucial for creating precursors for various heterocyclic compounds. For instance, the substitution of the chloro group is a primary step in the synthesis of thiazoles and pyrones, which are core structures in many bioactive molecules.

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 2-Amino-, 2-Alkoxy-, 2-Thio-cyclohexane-1,3-diones |

| Cross-Coupling | Boronic acids (Suzuki), Organostannanes (Stille) | 2-Aryl-, 2-Alkenyl-cyclohexane-1,3-diones |

| N-heterocyclic carbene (NHC)-catalyzed reactions | NHC catalysts | Various complex molecules |

Modification of the Cyclohexanedione Ring System

The cyclohexanedione ring itself offers numerous possibilities for modification. The ketone groups are susceptible to a range of chemical transformations, including condensations, alkylations, and cycloadditions. These reactions allow for the construction of diverse molecular scaffolds. While the parent compound, cyclohexane-1,3-dione, is known to react with alcohols under acid catalysis to form 3-alkoxyenones, similar reactivity can be anticipated for its 2-chloro derivative. wikipedia.org Furthermore, treatment of the enolate with alkylating agents, such as methyl iodide, can introduce substituents at other positions on the ring. wikipedia.org The development of substituted cyclohexane-1,3-dione derivatives is significant as these compounds are known to possess herbicidal and anti-inflammatory properties. google.com

| Position of Modification | Reaction Type | Example Reagent | Resulting Structure |

| C-4/C-6 | Alkylation | Methyl Iodide | 4- or 6-Methyl-2-chlorocyclohexane-1,3-dione |

| C-5 | Alkylation | Various alkyl halides | 5,5-Disubstituted-2-chlorocyclohexane-1,3-diones |

| C-1/C-3 (Carbonyls) | Condensation | Amines, Hydrazines | Imines, Hydrazones |

| C-1/C-3 (Carbonyls) | Reduction | Sodium Borohydride (B1222165) | 2-Chlorocyclohexane-1,3-diol |

Annulation Reactions for Polycyclic Compound Formation

Annulation, or ring-forming, reactions provide a powerful strategy for constructing polycyclic systems from simpler precursors. The Robinson annulation, a well-established method, combines a Michael reaction with an intramolecular aldol reaction to build a new six-membered ring onto an existing molecule. libretexts.org In this context, 2-chlorocyclohexane-1,3-dione can serve as the nucleophilic donor (as its enolate) in a Michael addition to an α,β-unsaturated ketone. The resulting intermediate, a 1,5-diketone, can then undergo an intramolecular aldol condensation to yield a polycyclic product, specifically a substituted cyclohexenone fused to the original ring. libretexts.org This strategy is notably employed in the synthesis of complex molecules like steroids. libretexts.org

| Annulation Step | Description | Intermediate/Product |

| Step 1: Michael Addition | The enolate of this compound adds to an α,β-unsaturated ketone acceptor. | A 1,5-dicarbonyl compound (or a triketone derivative). |

| Step 2: Intramolecular Aldol Condensation | The intermediate undergoes a base-catalyzed cyclization followed by dehydration. | A fused bicyclic or polycyclic enone system. |

Heterocyclic Ring Incorporations

The versatility of this compound extends to its use as a key starting material in the synthesis of various heterocyclic compounds. The combination of the dione (B5365651) functionality and the reactive chloro group allows for condensation reactions with bifunctional reagents to form new heterocyclic rings. For example, reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can lead to isoxazoles. The synthesis of thiazole (B1198619) derivatives, which are known to have biological activities such as acetylcholinesterase inhibition, often involves precursors derived from β-dicarbonyl compounds. academie-sciences.fr The reactivity of this compound makes it an ideal substrate for building such heterocyclic systems.

| Reagent | Resulting Heterocycle | Potential Application/Significance |

| Hydrazine/Substituted Hydrazines | Pyrazole | Core structure in pharmaceuticals |

| Hydroxylamine | Isoxazole | Building block in medicinal chemistry |

| Thiourea/Thioamides | Thiazole | Found in numerous bioactive molecules |

| Amidines | Pyrimidine | Component of nucleic acids and drugs |

Structure-Reactivity and Structure-Function Relationship Studies in Derivatives

The development of derivatives from this compound is often guided by structure-reactivity and structure-function relationship (SAR) studies. These investigations aim to understand how specific structural modifications influence the chemical reactivity and biological activity of the resulting analogues. For instance, cyclohexane-1,3-dione derivatives are known to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a property exploited in certain herbicides. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate reactivity descriptors and map the molecular electrostatic potential surface (MESP). researchgate.net These studies help identify the most active centers in a molecule and predict how modifications will alter its electrophilic and nucleophilic sites. researchgate.net For derivatives developed as potential therapeutic agents, SAR studies are crucial. For example, in the development of 1,3-thiazole derivatives as cholinesterase inhibitors, the type and position of substituents on the aromatic rings attached to the thiazole nucleus were found to be critical for inhibitory activity. academie-sciences.fr By systematically altering the functional groups at the C-2 position and on the cyclohexanedione ring of the parent compound, researchers can fine-tune the electronic and steric properties to optimize a desired function, be it catalytic efficiency, herbicidal activity, or therapeutic potential.

Advanced Spectroscopic and Computational Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

While one-dimensional (1D) NMR spectra provide initial data on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures and deducing through-bond and through-space correlations. emerypharma.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.orgwordpress.com For a derivative of 2-chlorocyclohexane-1,3-dione, a COSY spectrum would reveal cross-peaks between protons on adjacent carbon atoms within the cyclohexane (B81311) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon atoms to which they are directly attached. walisongo.ac.id It is highly effective for assigning the carbon skeleton by linking the well-resolved proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique maps correlations between protons and carbons over longer ranges, typically two or three bonds. emerypharma.comwalisongo.ac.id This is particularly powerful for identifying quaternary carbons (like the C=O groups) and for connecting different fragments of a molecule. For instance, the protons on the carbon adjacent to a carbonyl group would show an HMBC correlation to the carbonyl carbon.

In the analysis of a related compound, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, 1D NMR provided the following chemical shifts. nih.gov A 2D NMR analysis would use these as a basis to confirm the full structure.

Table 1: 1H and 13C NMR Chemical Shifts for 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione in CDCl3 nih.gov

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| CH2—S | 4.35 (s, 2H) | 33.39 |

| CH2—CH2—CH2 (C4, C6) | 2.52 (t, J = 6.5 Hz, 4H) | 37.31 |

| CH2—CH2—CH2 (C5) | 1.97 (q, J = 6.5 Hz, 2H) | 18.62 |

| C=O (C1, C3) | - | 197.28 |

| C=C—S (C2) | - | 119.93 |

| C=C—S (dithietane) | - | 189.73 |

Data sourced from a study on the synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. nih.gov

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid phase. For a compound like this compound, which may exist in different crystalline forms (polymorphs) or exhibit keto-enol tautomerism in the solid state, ssNMR provides critical information that is inaccessible from solution-state NMR. It can distinguish between different polymorphs, identify the number of unique molecules in the crystallographic unit cell, and provide insights into intermolecular interactions and local molecular packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the most prominent absorption bands would be the C=O (carbonyl) stretching vibrations. In related cyclohexane-1,3-dione derivatives, these bands typically appear in the region of 1640–1700 cm-1. nih.govnih.gov The exact frequency can be influenced by conjugation, hydrogen bonding, and the electronic effects of substituents like the chlorine atom. Other expected bands include C-H stretching and bending modes and the C-Cl stretching vibration, which is typically found in the fingerprint region.

Raman Spectroscopy : Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to IR. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric C=C stretching of the enol tautomer and the vibrations of the cyclohexane ring would be expected to produce strong Raman signals. ustc.edu.cn Polarized Raman measurements can further aid in the assignment of vibrational modes based on their symmetry. ustc.edu.cn

Table 2: Characteristic Vibrational Frequencies for Cyclohexane-1,3-dione Derivatives

| Vibrational Mode | Typical Wavenumber (cm-1) | Technique |

|---|---|---|

| N-H Stretch | 2955–3500 | IR |

| C=O Stretch | 1640–1696 | IR |

| C=N Stretch | 1592–1614 | IR |

| C=C Stretch | 1505 | IR |

Data compiled from studies on various derivatives of cyclohexane-1,3-dione. nih.govnih.gov

Mass Spectrometry for Reaction Monitoring, Product Identification, and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound, the molecular ion peak (M+) would be accompanied by a characteristic M+2 peak approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the 35Cl and 37Cl isotopes). whitman.edu

Common fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules. libretexts.orgmiamioh.edu For this specific compound, key fragmentation events would likely include:

Loss of a chlorine radical (M - 35/37).

Loss of carbon monoxide (M - 28).

Cleavage of the ring structure, following patterns observed for other 2-substituted-1,3-cyclohexanediones. researchgate.net

Table 3: Predicted Key Fragments for this compound

| Fragment | Description |

|---|---|

| [M]+• and [M+2]+• | Molecular ion peaks showing chlorine isotope pattern |

| [M - Cl]+ | Loss of a chlorine atom |

| [M - CO]+• | Loss of carbon monoxide |

| [M - HCl]+• | Loss of hydrogen chloride |

Fragmentation patterns are predicted based on general principles of mass spectrometry. chemguide.co.ukwhitman.edu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles. This technique is the gold standard for determining absolute stereochemistry and understanding intermolecular interactions like hydrogen bonding and van der Waals forces that dictate the crystal packing.

A study on the derivative 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione revealed detailed structural information. nih.gov The cyclohexane-1,3-dione ring adopted a twist-boat conformation. nih.gov The analysis also identified short intramolecular S···O contacts and showed that molecules in the crystal are linked by weak C—H···S hydrogen bonds, forming layers. nih.gov Such detailed analysis for this compound would similarly elucidate its preferred conformation and the nature of its solid-state architecture.

Table 4: Selected Structural Features of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione nih.gov

| Parameter | Observation |

|---|---|

| Cyclohexane Ring Conformation | Twist-boat |

| Dihedral Angle (Cyclohexane/Dithietane planes) | 9.1 (3)° |

| Intramolecular Contacts | Short S···O contacts [2.719 (5) and 2.740 (5) Å] |

| Intermolecular Interactions | Weak C—H···S hydrogen bonds and S···O contacts |

Data from the published crystal structure. nih.gov

Electronic and Circular Dichroism Spectroscopy for Chiral Derivatives

Electronic spectroscopy, such as UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. For chiral derivatives of this compound, Circular Dichroism (CD) spectroscopy is an exceptionally sensitive technique for probing molecular stereochemistry. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is non-zero only for chiral molecules. nih.gov The resulting CD spectrum is highly sensitive to the molecule's absolute configuration and its conformational changes in solution. nih.gov For chiral ketones, empirical rules such as the Octant Rule can often be used to relate the sign of the Cotton effect in the CD spectrum to the spatial arrangement of substituents around the carbonyl chromophore, thereby aiding in the assignment of absolute stereochemistry. ethz.ch While UV-Vis spectra of two enantiomers are identical, their CD spectra are mirror images, making CD an invaluable tool for studying chiral systems.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry and theoretical modeling serve as powerful tools in modern chemical research, providing deep insights into the molecular structure, properties, and reactivity of compounds like this compound. These in silico methods complement experimental work by offering a molecular-level understanding that can be difficult to obtain through empirical means alone. By simulating molecular behavior, researchers can predict various characteristics, from electronic charge distribution to interactions with other molecules, guiding further experimental investigation and rational design of new chemical entities.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, electron density distribution, and orbital energies. unimib.it For this compound, DFT calculations are instrumental in understanding its fundamental electronic properties, which dictate its chemical behavior.

DFT calculations can elucidate the distribution of electrons within the this compound molecule. This is visualized through the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is crucial for identifying electron-rich regions (nucleophilic sites), such as the oxygen atoms of the carbonyl groups, and electron-poor regions (electrophilic sites), which are influenced by the electron-withdrawing chlorine atom.

Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In studies of related cyclohexane-1,3-dione derivatives, these electronic descriptors are fundamental inputs for understanding structure-activity relationships. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents theoretical data that would be generated from DFT calculations for illustrative purposes.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy (Hartree) | -785.123 | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -7.25 | Indicates electron-donating capability. |

| LUMO Energy (eV) | -1.89 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (eV) | 5.36 | Relates to chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.45 | Measure of the molecule's overall polarity. |

Molecular Dynamics (MD) Simulations of Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net This technique allows researchers to study the dynamic behavior of a system, providing detailed information on conformational changes, solvent effects, and intermolecular interactions. ucl.ac.uk For this compound, MD simulations can be employed to understand its behavior in different environments, such as in solution or interacting with a biological target. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. When studying this compound in a solvent like water, MD can reveal how solvent molecules arrange around the solute and the nature of the hydrogen bonds and other non-covalent interactions that are formed.

MD simulations are particularly valuable in the context of drug design and materials science. For instance, if this compound were being investigated as a ligand for a protein, MD simulations could be used to model the ligand-protein complex. nih.gov These simulations can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate binding free energies. nih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to evaluate the stability and flexibility of the system over the simulation time. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound in Water This table provides an example of the setup for a molecular dynamics simulation.

| Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA / CHARMM |

| Solvent Model | TIP3P Water |

| System Size (atoms) | ~10,000 |

| Temperature (K) | 300 |

| Pressure (bar) | 1 |

| Simulation Time (ns) | 100 - 500 |

| Time Step (fs) | 2.0 |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides methods to predict spectroscopic data, which is invaluable for structure elucidation and for interpreting experimental spectra. grnjournal.us For this compound, DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shielding constants, which can then be converted to chemical shifts. rsc.orgresearchgate.net This allows for the assignment of ambiguous signals in experimental spectra and can help confirm the compound's structure. researchgate.netnih.gov

Beyond spectroscopy, computational methods are essential for exploring potential reaction pathways and mechanisms. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped. This allows researchers to determine the activation energies and reaction enthalpies, providing insights into reaction kinetics and thermodynamics. For this compound, this could involve modeling its synthesis via the chlorination of cyclohexane-1,3-dione or its subsequent reactions, such as nucleophilic substitution at the chlorinated carbon or reactions involving the dicarbonyl moiety.

Table 3: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound This table demonstrates how predicted NMR data is compared with experimental results. Experimental values are hypothetical.

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Predicted Shift (GIAO-DFT) (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (C=O) | 198.5 | 199.2 | -0.7 |

| C2 (-CHCl-) | 65.2 | 64.8 | +0.4 |

| C3 (C=O) | 199.1 | 199.8 | -0.7 |

| C4 (-CH₂-) | 38.1 | 37.9 | +0.2 |

| C5 (-CH₂-) | 21.5 | 21.3 | +0.2 |

| C6 (-CH₂-) | 38.4 | 38.1 | +0.3 |

Quantitative Structure-Reactivity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.com These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new compounds without the need for synthesis and testing. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps. First, a set of molecules with known activities (e.g., inhibitory concentration against an enzyme) is collected. nih.govfrontiersin.org Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies from DFT), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govuu.nl

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed activity. acs.org A robust QSAR model has high statistical quality and predictive power, which is assessed through internal and external validation techniques. frontiersin.org Such models can then be used to predict the activity of newly designed compounds and to provide insights into the structural features that are important for the desired reactivity or biological effect. nih.govnih.gov Studies on various cyclohexane-1,3-dione derivatives have successfully used QSAR to identify key features for their biological activities. nih.govfrontiersin.orgacs.org

Table 4: Example of Molecular Descriptors Used in QSAR Modeling for Cyclohexane-1,3-dione Derivatives This table lists common descriptors that would be calculated for a QSAR study.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Electron-donating/accepting ability, polarity |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross membranes |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific intermolecular interactions |

Sophisticated Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixtures

Chromatographic techniques are fundamental for separating 2-Chlorocyclohexane-1,3-dione from interfering compounds in a mixture before its detection and quantification. The combination of chromatography with mass spectrometry provides a powerful tool for both separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation. researchgate.net For this compound, key fragmentation patterns would likely involve the loss of the chlorine atom and carbonyl groups. The high sensitivity and reproducibility of GC-MS make it a valuable method for trace analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For samples where the analyte is less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method. rsc.org LC separates compounds in a liquid mobile phase based on their physicochemical properties and interactions with a stationary phase. kuleuven.be Coupling LC with MS/MS enhances selectivity and sensitivity, which is particularly useful for complex matrices. rsc.orgkuleuven.be In a typical LC-MS/MS analysis, a specific precursor ion of the target compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification with minimal background interference. kuleuven.be

The following table illustrates typical parameters that would be established during method development for the analysis of this compound using these techniques.

| Parameter | GC-MS | LC-MS/MS |

| Column Type | Capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) | Reversed-phase column (e.g., C18) |

| Carrier/Mobile Phase | Inert gas (e.g., Helium) | Acetonitrile/Water with formic acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Typical Precursor Ion (m/z) | N/A | 147.0 [M+H]⁺ or 145.0 [M-H]⁻ |

| Typical Product Ions (m/z) | N/A | Fragments corresponding to loss of Cl, CO |

Spectrophotometric Detection Methods for Trace Analysis

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a rapid and cost-effective approach for the quantification of this compound, especially when dealing with less complex samples or for process monitoring. These methods are based on the principle that molecules absorb light at specific wavelengths.

The structure of this compound contains two carbonyl (C=O) groups, which are known chromophores that absorb ultraviolet (UV) radiation. The absorption is typically due to n→π* electronic transitions. masterorganicchemistry.com Ketones and aldehydes commonly exhibit a weak absorbance in the 270-300 nm region. masterorganicchemistry.com The presence of two carbonyl groups in the dione (B5365651) structure may influence the position and intensity of this absorption maximum (λmax).

For trace analysis and to enhance sensitivity and selectivity, derivatization can be employed. A common method for determining carbonyl content involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). mt.com This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is a highly colored compound that can be measured in the visible region of the spectrum, thereby reducing interference from other UV-absorbing species in the sample matrix. mt.com

| Technique | Principle | Typical Wavelength | Remarks |

| Direct UV-Vis Spectroscopy | Measures the absorbance of the carbonyl chromophore's n→π* transition. | ~270-300 nm (estimated) | Fast and non-destructive, but may have lower selectivity in complex mixtures. |

| Colorimetric Analysis via Derivatization | Reaction with a chromogenic agent (e.g., DNPH) to form a colored product. | Visible range (e.g., ~400-550 nm) | Increases sensitivity and selectivity; suitable for trace analysis. |

Electrochemical Detection and Sensing Applications

Electrochemical methods provide an alternative for the detection of this compound, offering high sensitivity, rapid response times, and the potential for developing portable sensors. researchgate.net These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

The carbonyl groups and the carbon-chlorine bond in this compound are electrochemically active. The compound can be reduced at a working electrode, and the resulting current is proportional to its concentration. Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be used to characterize the redox behavior of the compound and develop quantitative methods. researchgate.net

To enhance selectivity and sensitivity, chemically modified electrodes (CMEs) can be developed. The surface of a standard electrode (e.g., glassy carbon) can be modified with materials that facilitate the electrochemical reaction or selectively bind the target analyte. For halogenated organic compounds, specific catalysts or enzymes, such as dehalogenases, could potentially be immobilized on an electrode surface to create a highly specific biosensor. nih.gov

| Method | Principle | Potential Application | Advantages |

| Voltammetry | Measures the current response from the electrochemical reduction of the C=O and C-Cl groups at a specific potential. | Quantification in aqueous and organic media. | High sensitivity, rapid analysis. |

| Amperometry | A constant potential is applied, and the resulting current is measured over time. | Continuous monitoring applications. | Simple instrumentation, real-time data. |

| Biosensing | Utilizes a biological recognition element (e.g., an enzyme) immobilized on an electrode for selective detection. | Environmental monitoring for specific halo-organic compounds. | High selectivity and specificity. |

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques involve the coupling of two or more analytical instruments to achieve a level of analysis not possible with a single technique. jetir.org These methods are particularly powerful for the comprehensive characterization of complex samples containing this compound and its related impurities or degradation products. chemijournal.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex volatile samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a mass spectrometer (e.g., Time-of-Flight MS, TOFMS) offers significantly enhanced separation power compared to conventional GC. unito.it In GCxGC, the effluent from a primary GC column is subjected to a second, different separation on a secondary column. gcms.cz This results in a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional analysis. gcms.cznih.gov This technique would be invaluable for resolving this compound from isomers or other chlorinated byproducts in a synthetic mixture.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): The combination of liquid chromatography with high-resolution mass spectrometry (e.g., LC-Orbitrap or LC-TOF-MS) provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of the parent compound and its metabolites or degradation products, facilitating their identification without the need for authentic standards. kuleuven.be LC-HRMS is a powerful tool for non-targeted screening and the characterization of unknown compounds in a sample.

These advanced hyphenated techniques provide a wealth of information, combining high-quality separation with high-specificity detection, making them the gold standard for the comprehensive analysis of challenging samples. nih.govsaspublishers.com

Applications in Organic Synthesis and Medicinal Chemistry Research Excluding Clinical Studies

Synthetic Building Block in Complex Organic Molecule Synthesis

2-Chlorocyclohexane-1,3-dione serves as a valuable starting material for the synthesis of more complex molecular architectures. Its utility is demonstrated in the construction of heterocyclic compounds, which are core structures in many biologically active molecules. For instance, it is a key reactant in the synthesis of 5-acylthiazoles. The reaction of this compound with thioamides, while sometimes yielding lower results compared to other chloro-diketones, provides a pathway to these important thiazole (B1198619) derivatives mdpi.com. The reaction conditions for these syntheses can be optimized by careful selection of solvents, with polar protic solvents like isopropanol (B130326) and butanol showing better yields in certain cases mdpi.com.

Furthermore, this compound is utilized in the Japp-Klingemann cleavage reaction to produce precursors for other heterocyclic systems, such as 2-arylhydrazono-1,4-benzothiazines google.com. The broader class of cyclohexane-1,3-dione derivatives are recognized as crucial intermediates in the total synthesis of natural products and other bioactive molecules, including alkaloids and polyphenols google.com. These derivatives are instrumental in constructing various heterocyclic systems like 4H-chromenones, 2H-xanthenones, and acridinediones nih.gov.

The versatility of the cyclohexane-1,3-dione scaffold, of which this compound is a member, allows for its use in creating a diverse range of organic molecules. These molecules, in turn, are investigated for a wide array of biological activities, underscoring the importance of this class of compounds in synthetic and medicinal chemistry google.comnih.gov.

Precursor for Bioactive Compound Libraries and Scaffold Diversity

While specific research on the use of this compound for generating large bioactive compound libraries is not extensively detailed in the provided search results, the broader class of cyclohexane-1,3-dione derivatives is widely employed for creating diverse molecular scaffolds for medicinal chemistry research. The inherent reactivity of the dione (B5365651) functionality allows for a variety of chemical modifications, making it an ideal starting point for diversity-oriented synthesis.

For example, cyclohexane-1,3-dione itself is a key starting material in the synthesis of novel 1,2,4-triazine (B1199460) derivatives. These compounds have been investigated for their potential as anti-proliferative agents and tyrosine kinase inhibitors google.com. The synthesis involves reacting a derivative of cyclohexane-1,3-dione with other building blocks in multi-component reactions to produce a library of fused pyran and pyridine (B92270) derivatives google.com. This approach highlights how the cyclohexane-1,3-dione scaffold can be systematically modified to explore structure-activity relationships.

The ability to generate a variety of heterocyclic systems from cyclohexane-1,3-diones, such as pyrazolo[3,4-b]pyridines, is a testament to its role in creating scaffold diversity phytotechlab.com. The resulting libraries of compounds can then be screened for various biological activities, aiding in the discovery of new lead compounds for drug development. The adaptability of the cyclohexane-1,3-dione core structure makes it a valuable tool for medicinal chemists aiming to synthesize diverse collections of molecules for high-throughput screening researchgate.net.

Role in Catalyst Design and Ligand Development

The application of this compound and its direct derivatives in catalyst design and ligand development is an area that is not extensively documented in the provided search results. However, the broader class of β-diketones, to which this compound belongs, is well-known for its ability to form stable metal complexes that can act as catalysts in various organic transformations researchgate.net.

Derivatives of cyclohexane-1,3-dione have been used to synthesize ligands for metal complexes. For instance, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione have been used to prepare Zn(II) and Cu(II) complexes nih.gov. While the primary focus of that particular study was on the antibacterial activity of these complexes, the ability of these dione derivatives to act as ligands is clearly demonstrated.

The keto-enol tautomerism of β-diketones allows them to act as bidentate ligands, forming stable chelate rings with a wide range of metal ions. These metal complexes have found applications as catalysts in polymerization, oxidation, and other organic reactions researchgate.net. Although direct examples involving this compound are not specified, its structural similarity to other β-diketones suggests its potential for use as a precursor in the synthesis of novel ligands and metal complex catalysts. Further research in this area could explore the influence of the chloro substituent on the electronic properties and catalytic activity of the resulting metal complexes.

Contribution to Material Science Research (e.g., monomer precursors, polymer modification)

Applications in Agrochemical Research and Development (excluding safety profiles)

The cyclohexane-1,3-dione scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. Derivatives of this structure are known to act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in the biosynthesis of plastoquinone (B1678516) in plants mdpi.comnih.gov. Inhibition of HPPD leads to a bleaching effect and ultimately, the death of the plant.

Numerous 2-acyl-cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their herbicidal activity mdpi.comnih.gov. Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these compounds, with variations in the acyl side chain and substituents on the cyclohexane (B81311) ring influencing their efficacy mdpi.com. For example, a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain has been shown to be a potent inhibitor of plant HPPD nih.gov.

While the general class of cyclohexane-1,3-diones is prominent in herbicide research, specific data on the application of this compound itself in agrochemical development is not explicitly detailed in the provided search results. However, its structural similarity to known herbicidal compounds suggests that it could serve as a valuable intermediate in the synthesis of new agrochemical candidates. The chloro substituent could potentially influence the biological activity and selectivity of the resulting molecules.

Beyond herbicides, derivatives of cyclohexane-1,3-diones have also been investigated for other agrochemical applications, with some showing potential as insecticides and fungicides, although these are less common than their use as herbicides researchgate.net.

Environmental Fate of this compound: A Review of Potential Degradation Pathways and Persistence

Introduction

Environmental Behavior and Degradation Research Excluding Toxicity

The environmental journey of 2-Chlorocyclohexane-1,3-dione is dictated by a combination of biotic and abiotic processes. These processes determine its persistence, distribution, and the nature of its transformation products in various environmental compartments such as soil, water, and air.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic chemicals in the environment. For this compound, photodegradation in aqueous systems and on soil surfaces is anticipated. The process is primarily driven by the absorption of ultraviolet (UV) radiation from sunlight.

The primary photochemical reaction for chlorinated compounds often involves the cleavage of the carbon-chlorine (C-Cl) bond. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment (photosensitizers) like humic acids.

Potential Photodegradation Reactions:

Homolytic Cleavage: The C-Cl bond can break homolytically to form a cyclohexanedione radical and a chlorine radical. The highly reactive cyclohexanedione radical can then undergo further reactions, such as hydrogen abstraction from surrounding water or organic matter, leading to the formation of cyclohexane-1,3-dione.

Hydrolysis: Photolytically induced hydrolysis can lead to the replacement of the chlorine atom with a hydroxyl group, forming 2-hydroxycyclohexane-1,3-dione.

Studies on the related triketone herbicide sulcotrione (B48614) have indicated that photolysis can lead to the formation of hydroxylated intermediates researchgate.net. This suggests that similar pathways could be relevant for this compound. The efficiency of photodegradation is influenced by factors such as light intensity, pH, and the presence of natural photosensitizers in the environmental matrix.

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in the environmental attenuation of xenobiotics. The structure of this compound suggests it would be susceptible to microbial attack, although the rate and extent of degradation would depend on the specific microbial populations present and environmental conditions.

Microorganisms possess a diverse array of enzymes that can catalyze the transformation of chlorinated compounds. The initial steps in the biodegradation of this compound would likely involve dehalogenation and ring cleavage.

Potential Biodegradation Mechanisms:

Dehalogenation:

Reductive Dehalogenation: Under anaerobic (oxygen-deficient) conditions, microorganisms can use the chlorinated compound as an electron acceptor, replacing the chlorine atom with a hydrogen atom to yield cyclohexane-1,3-dione.

Oxidative Dehalogenation: Aerobic microorganisms can utilize oxygenases to incorporate oxygen into the molecule, leading to the removal of the chlorine atom.

Hydrolytic Dehalogenation: Some microbes can produce dehalogenase enzymes that catalyze the hydrolytic cleavage of the C-Cl bond, replacing chlorine with a hydroxyl group.

Ring Cleavage: Following dehalogenation, the resulting cyclohexane-1,3-dione ring can be cleaved by microbial dioxygenases or other ring-cleavage enzymes. This opens up the ring structure, leading to the formation of aliphatic carboxylic acids that can be further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO2 and water).

Research on the herbicide sulcotrione has identified bacterial strains, such as Pseudomonas putida, capable of degrading it researchgate.net. The degradation of sulcotrione often involves the cleavage of the molecule to form 2-chloro-4-(methylsulfonyl)benzoic acid (CMBA) and 1,3-cyclohexanedione (B196179) (CHD), with the latter being further degraded researchgate.net. This provides a strong indication that the cyclohexane-1,3-dione moiety of this compound is biodegradable.

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. The distribution refers to its movement between different compartments (soil, water, air).